L-Guluronic acid (sodium salt)
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Overview
Description
L-Guluronic acid (sodium salt) is a naturally occurring uronic acid derived from alginic acid, which is found in the cell walls of brown algae. It is a key component of alginate, a biopolymer widely used in various industries due to its biocompatibility, biodegradability, and non-toxic nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Guluronic acid (sodium salt) is typically prepared through the hydrolysis of alginate, which involves breaking down the polymer into its constituent monomers. The process often includes:
Acid Hydrolysis: Alginate is treated with a strong acid, such as hydrochloric acid, to break the glycosidic bonds and release L-Guluronic acid.
Neutralization: The resulting L-Guluronic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of L-Guluronic acid (sodium salt) involves the extraction of alginate from brown seaweeds, followed by its hydrolysis and neutralization. The extraction process typically includes:
Alkaline Extraction: Brown seaweeds are treated with an alkaline solution, such as sodium carbonate, to extract alginate.
Purification: The extracted alginate is purified through filtration and precipitation methods.
Hydrolysis and Neutralization: The purified alginate is hydrolyzed and neutralized to obtain L-Guluronic acid (sodium salt).
Chemical Reactions Analysis
Types of Reactions
L-Guluronic acid (sodium salt) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce D-glucosaccharic acid.
Reduction: It can be reduced to form different sugar alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and nitric acid.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Reaction Conditions: These reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.
Major Products
Oxidation: D-glucosaccharic acid.
Reduction: Various sugar alcohols.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
L-Guluronic acid (sodium salt) has a wide range of applications in scientific research, including:
Mechanism of Action
L-Guluronic acid (sodium salt) exerts its effects through various molecular mechanisms:
Cell Adhesion: It interacts with cell surface receptors to promote cell adhesion and proliferation.
Signal Transduction: It can modulate signaling pathways involved in cell growth and differentiation.
Biodegradation: It is degraded by enzymes such as alginate lyases, which break down the polymer into smaller oligosaccharides.
Comparison with Similar Compounds
Similar Compounds
D-Mannuronic Acid (sodium salt): Another uronic acid derived from alginate, with similar properties but different structural configuration.
Hyaluronic Acid (sodium salt): A polysaccharide with similar biocompatibility and biodegradability, used in medical and cosmetic applications.
Uniqueness
L-Guluronic acid (sodium salt) is unique due to its specific structural configuration, which imparts distinct gelling properties and higher affinity for certain biological interactions compared to other similar compounds .
Properties
Molecular Formula |
C6H9NaO7 |
---|---|
Molecular Weight |
216.12 g/mol |
IUPAC Name |
sodium;(2R,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoate |
InChI |
InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/q;+1/p-1/t2-,3-,4+,5-;/m1./s1 |
InChI Key |
WNFHGZLVUQBPMA-JJKGCWMISA-M |
Isomeric SMILES |
C(=O)[C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[Na+] |
Canonical SMILES |
C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+] |
Origin of Product |
United States |
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